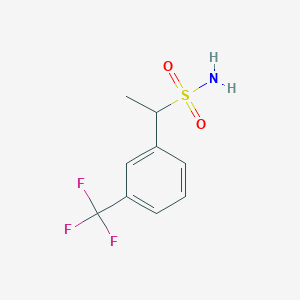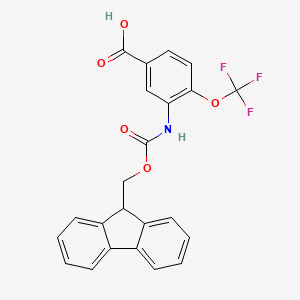![molecular formula C12H17ClN2 B13573225 [1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
[1-(4-Chlorophenyl)piperidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Chlorophenyl)piperidin-3-yl]methanamine: is an organic compound belonging to the class of phenylpiperidines. This compound features a piperidine ring substituted with a chlorophenyl group and a methanamine group. It is a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)piperidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-Chlorophenyl)piperidin-3-yl]methanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylpiperidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Chlorophenyl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1-(4-Chlorophenyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)piperidine: Shares a similar structure but lacks the methanamine group.
4-Chlorophenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
4-Chlorophenylmethylamine: Features a methylamine group instead of a piperidine ring.
Uniqueness: The presence of both the chlorophenyl and methanamine groups in [1-(4-Chlorophenyl)piperidin-3-yl]methanamine provides unique reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-5-12(6-4-11)15-7-1-2-10(8-14)9-15/h3-6,10H,1-2,7-9,14H2 |
Clave InChI |
IBWSAHJCOCYBBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC=C(C=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


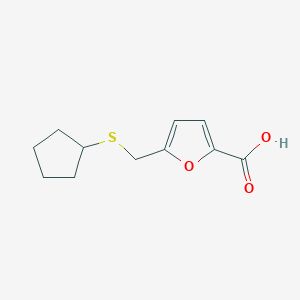
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
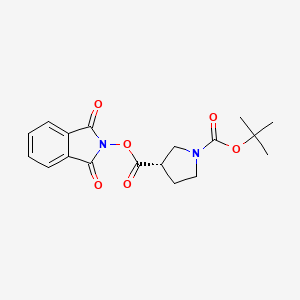
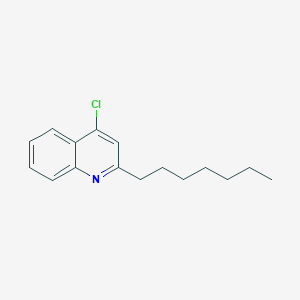
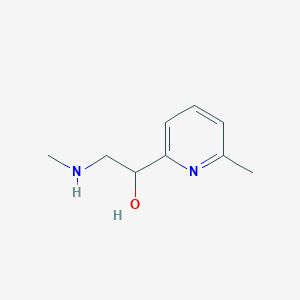
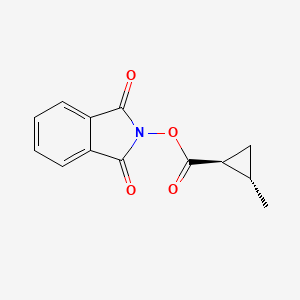
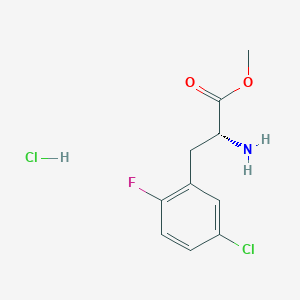
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

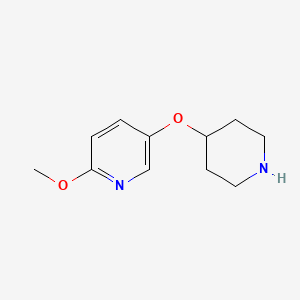
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
